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Compound of Interest

Compound Name: 1,1,1,2-Tetrabromobutane

Cat. No.: B15482466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 1,1,1,2-tetrabromobutane is extremely

limited. This guide provides the available information and leverages data from its isomer,

1,2,3,4-tetrabromobutane, as a comparative reference for potential experimental approaches.

All data for the isomer is clearly labeled as such.

Introduction
1,1,1,2-Tetrabromobutane is a polyhalogenated alkane with the molecular formula C4H6Br4.

As a member of the brominated hydrocarbon family, it is of interest to researchers in synthetic

organic chemistry, materials science, and toxicology. Due to the limited specific research on

this isomer, this document also provides comprehensive data on the well-studied isomer,

1,2,3,4-tetrabromobutane, to offer insights into the characterization and potential properties of

tetrabromobutane isomers.

Chemical and Physical Properties
Quantitative data for 1,1,1,2-tetrabromobutane is primarily based on computational models. In

contrast, experimental data is available for the 1,2,3,4-isomer.

Table 1: Physicochemical Properties of Tetrabromobutane Isomers
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Property
1,1,1,2-Tetrabromobutane
(Computed)

1,2,3,4-Tetrabromobutane
(Experimental/Estimated)

Molecular Formula C4H6Br4[1] C4H6Br4[2][3]

Molecular Weight 373.71 g/mol [1] 373.71 g/mol

IUPAC Name 1,1,1,2-tetrabromobutane[1] 1,2,3,4-tetrabromobutane[3]

CAS Number 25497-47-6[1][4] 1529-68-6[3][5]

Melting Point Not Available
115.05°C (meso), 40-41°C

(racemic)[5]

Boiling Point Not Available 259.32°C (rough estimate)[6]

Density Not Available 2.5297 (rough estimate)[5]

Vapor Pressure Not Available 0.00672 mmHg

SMILES CCC(C(Br)(Br)Br)Br[1] C(C(C(CBr)Br)Br)Br

InChI
InChI=1S/C4H6Br4/c1-2-

3(5)4(6,7)8/h3H,2H2,1H3[1][4]

InChI=1S/C4H6Br4/c5-1-

3(7)4(8)2-6/h3-4H,1-2H2[3]

Synthesis and Experimental Protocols
Synthesis of Tetrabromobutane Isomers
While a specific, experimentally validated synthesis for 1,1,1,2-tetrabromobutane is not

readily available in the reviewed literature, a common method for the synthesis of

polybrominated alkanes involves the addition of bromine to an unsaturated precursor.

Experimental Protocol for the Synthesis of 1,2,3,4-Tetrabromobutane:

A documented method for the preparation of 1,2,3,4-tetrabromobutane involves the reaction of

1,3-butadiene with bromine in a chloroform solvent. The reaction is typically carried out at a

temperature of 60°C for 10-12 hours. The resulting product can be purified by vacuum filtration,

followed by washing with ethanol and drying.[5]

Logical Workflow for a Potential Synthesis of 1,1,1,2-Tetrabromobutane:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1_1_1_2-Tetrabromobutane
https://pubchem.ncbi.nlm.nih.gov/compound/1_2_3_4-Tetrabromobutane
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1529686&Units=SI&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/1_1_1_2-Tetrabromobutane
https://pubchem.ncbi.nlm.nih.gov/compound/1_1_1_2-Tetrabromobutane
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1529686&Units=SI&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/1_1_1_2-Tetrabromobutane
https://www.wikidata.org/wiki/Q82502449
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1529686&Units=SI&Mask=200
https://www.chembk.com/en/chem/1,2,3,4-TETRABROMOBUTANE
https://www.chembk.com/en/chem/1,2,3,4-TETRABROMOBUTANE
https://wap.guidechem.com/dictionary/en/1529-68-6.html
https://www.chembk.com/en/chem/1,2,3,4-TETRABROMOBUTANE
https://pubchem.ncbi.nlm.nih.gov/compound/1_1_1_2-Tetrabromobutane
https://pubchem.ncbi.nlm.nih.gov/compound/1_1_1_2-Tetrabromobutane
https://www.wikidata.org/wiki/Q82502449
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1529686&Units=SI&Mask=200
https://www.benchchem.com/product/b15482466?utm_src=pdf-body
https://www.chembk.com/en/chem/1,2,3,4-TETRABROMOBUTANE
https://www.benchchem.com/product/b15482466?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15482466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A potential, though unconfirmed, synthetic route to 1,1,1,2-tetrabromobutane could involve

the bromination of a suitable C4 precursor. The following diagram illustrates a hypothetical

workflow.

Hypothetical Synthesis Workflow

Starting Material
(e.g., But-1-yne or But-1-ene)

Crude Product Mixture

Brominating Agent
(e.g., Br2, HBr with radical initiator)

Reaction Conditions
(Solvent, Temperature, Catalyst)

Purification
(e.g., Distillation, Chromatography)

1,1,1,2-Tetrabromobutane

Click to download full resolution via product page

Caption: Hypothetical workflow for the synthesis of 1,1,1,2-Tetrabromobutane.

Spectroscopic Characterization
No experimental spectra for 1,1,1,2-tetrabromobutane are publicly available. However,

extensive spectroscopic data exists for 1,2,3,4-tetrabromobutane, which can serve as a guide

for the types of spectra to expect and the techniques to use for characterization.

Table 2: Spectroscopic Data for 1,2,3,4-Tetrabromobutane
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Spectroscopic Technique Available Data

¹H NMR Spectra available.[2][7]

¹³C NMR Spectra available.[2][7]

Infrared (IR) Spectroscopy Spectra available.[3][7]

Mass Spectrometry (MS) GC-MS data available.[2][3][7]

Raman Spectroscopy Spectrum available.[2][7]

Experimental Protocol for Spectroscopic Analysis (General Approach):

Sample Preparation: Dissolve a small amount of the purified compound in a suitable

deuterated solvent (e.g., CDCl3) for NMR analysis. For IR spectroscopy, the sample can be

analyzed as a neat liquid (if applicable) or as a KBr pellet if solid. For GC-MS, a dilute

solution in a volatile organic solvent (e.g., dichloromethane or hexane) is required.

¹H and ¹³C NMR Spectroscopy: Acquire spectra on a high-field NMR spectrometer (e.g., 400

MHz or higher). Chemical shifts (δ) should be reported in parts per million (ppm) relative to a

standard (e.g., tetramethylsilane).

Infrared Spectroscopy: Obtain the IR spectrum using an FTIR spectrometer over the range

of 4000-400 cm⁻¹.

Mass Spectrometry: Inject the sample into a GC-MS system. The resulting mass spectrum

will show the molecular ion peak(s) and fragmentation pattern, which are crucial for structural

elucidation. The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an

approximate 1:1 ratio) is a key diagnostic feature.

Biological Activity and Toxicology
There is no specific information in the scientific literature regarding the biological activity,

signaling pathways, or toxicological profile of 1,1,1,2-tetrabromobutane. However, general

information on related compounds can provide some context.

General Toxicity of Brominated Hydrocarbons:
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Polybrominated Diphenyl Ethers (PBDEs): While structurally different, these compounds are

also polybrominated and have been shown to exhibit endocrine-disrupting effects, interacting

with estrogen, androgen, and thyroid hormone receptors.[8]

Butane: The parent alkane, butane, has low toxicity but can act as an asphyxiant at high

concentrations. Cases of butane abuse have been linked to cardiac and neurological effects,

including ventricular fibrillation.[9][10]

Bromine: Elemental bromine is toxic and can cause severe irritation to the respiratory

system, eyes, and skin upon acute exposure. Chronic exposure can lead to disturbances in

the respiratory, nervous, and endocrine systems.[11]

Logical Relationship for Assessing Potential Biological Activity:

The following diagram illustrates a logical workflow for the initial assessment of the biological

activity of a novel compound like 1,1,1,2-tetrabromobutane.

Biological Activity Assessment Workflow

Compound of Interest
(1,1,1,2-Tetrabromobutane)

In Vitro Cytotoxicity Assays
(e.g., MTT, LDH)

Receptor Binding/Activity Assays
(e.g., Nuclear Hormone Receptors)

Genotoxicity Assays
(e.g., Ames test)

Determination of Cytotoxic Potential Identification of Potential Molecular Targets Assessment of Mutagenic Potential

In Vivo Animal Studies
(if warranted by in vitro data)

Click to download full resolution via product page

Caption: A general workflow for the initial biological assessment of a chemical compound.
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Applications and Relevance to Drug Development
Currently, there are no known applications of 1,1,1,2-tetrabromobutane in drug development

or other industries. The isomer 1,2,3,4-tetrabromobutane has been used as a flame retardant.

[5] Given its polybrominated nature, 1,1,1,2-tetrabromobutane could potentially be

investigated for similar applications or as an intermediate in organic synthesis. Its relevance to

drug development is not established and would require extensive biological screening.

Conclusion
1,1,1,2-Tetrabromobutane remains a poorly characterized compound. This guide has

summarized the limited available information and provided a comparative analysis with its well-

studied isomer, 1,2,3,4-tetrabromobutane. Future research should focus on developing a

reliable synthetic route to 1,1,1,2-tetrabromobutane and conducting comprehensive

spectroscopic and physicochemical characterization. Furthermore, initial in vitro toxicological

and biological activity screenings are necessary to understand its potential effects and

applications. The experimental protocols and logical workflows presented here provide a

foundational framework for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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